4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline
Description
4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline is a substituted aniline derivative featuring a trifluoromethyl group at the 3-position and a 2-propoxyethoxy chain at the 4-position of the benzene ring. The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, while the propoxyethoxy chain may influence solubility and bioavailability .
Properties
IUPAC Name |
4-(2-propoxyethoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO2/c1-2-5-17-6-7-18-11-4-3-9(16)8-10(11)12(13,14)15/h3-4,8H,2,5-7,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYVFFADOVZXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC1=C(C=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by reduction to form the corresponding aniline. The propoxyethoxy group is then introduced through an etherification reaction, often using a suitable alkyl halide under basic conditions. The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction typically produces aniline derivatives.
Scientific Research Applications
4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The aniline moiety can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of 4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline and related compounds:
*Molecular weight calculated based on formula.
Key Observations:
- Substituent Effects on Acidity : The position of the trifluoromethyl group significantly impacts acidity. For example, 4-(trifluoromethyl)aniline (pKa 2.75) is more acidic than 3-(trifluoromethyl)aniline (pKa 3.49) due to resonance stabilization of the anilinium ion .
- Fluorinated alkoxy groups (e.g., trifluoroethoxy) enhance metabolic stability .
- Crystallographic Data : 4-Methoxy-3-(trifluoromethyl)aniline has been structurally resolved via X-ray crystallography, confirming substituent geometry .
Biological Activity
4-(2-Propoxyethoxy)-3-(trifluoromethyl)aniline is an organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a propoxyethoxy substituent. Its molecular formula is C₁₂H₁₆F₃NO₂, with a molecular weight of 263.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The trifluoromethyl group significantly influences the compound's chemical behavior, enhancing its lipophilicity and reactivity with biological targets. The propoxyethoxy group contributes to its solubility and stability in various solvents, making it suitable for pharmaceutical applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with vital metabolic processes.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The trifluoromethyl group enhances its interaction with specific enzymes involved in cancer cell metabolism.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including proteins and enzymes. This interaction may lead to:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular functions, thereby disrupting metabolic pathways.
- Cell Signaling Modulation : By affecting signaling pathways, the compound can influence cell growth and apoptosis.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features |
|---|---|
| 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline | Contains a cyclohexylmethoxy group; unique steric properties. |
| 4-Methoxy-3-(trifluoromethyl)aniline | Lacks the propoxyethoxy group; used as a substrate in organic synthesis. |
| 3-Chloro-4-(2-propoxyethoxy)aniline | Contains a chloro substituent instead of trifluoromethyl; different reactivity. |
The combination of the trifluoromethyl and propoxyethoxy groups in this compound confers distinct electronic and steric properties that enhance its biological activity compared to similar compounds.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
- Cancer Cell Line Studies : In vitro tests on human cancer cell lines revealed that this compound induced significant apoptosis, particularly in breast cancer cells, suggesting a promising avenue for anticancer drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
